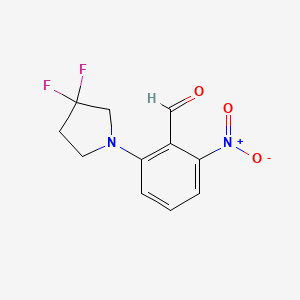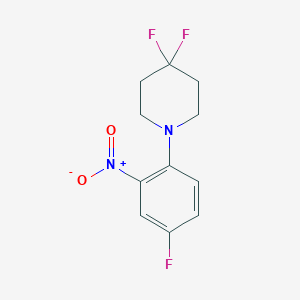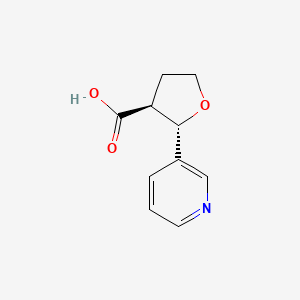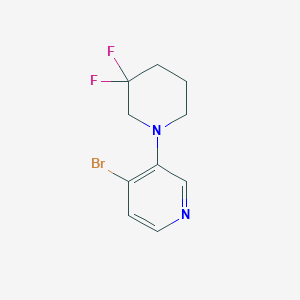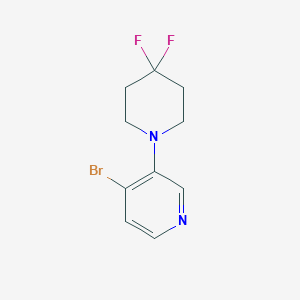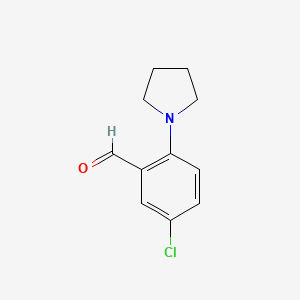
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H12ClNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with pyrrolidine. The nitro group is reduced to an amine, which then undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom or the pyrrolidine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-chloro-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 5-chloro-2-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzaldehyde derivatives.
Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
5-Chloro-2-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of pyrrolidine.
5-Chloro-2-(piperidin-1-yl)benzaldehyde: Contains a piperidine ring instead of pyrrolidine.
5-Chloro-2-(azepan-1-yl)benzaldehyde: Features an azepane ring in place of pyrrolidine.
Uniqueness: 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in drug discovery and organic synthesis.
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSYBXRCHBHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)
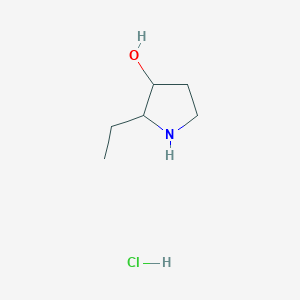
![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)
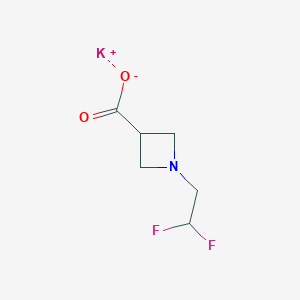
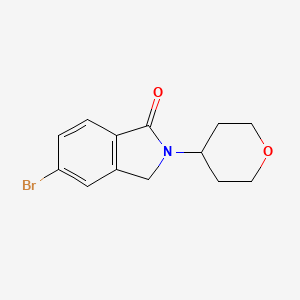
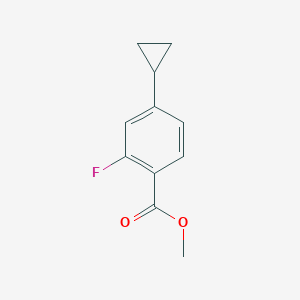
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)

